molecular formula C17H38ClN B1210622 Tetradecyltrimethylammonium chloride CAS No. 4574-04-3

Tetradecyltrimethylammonium chloride

Cat. No. B1210622
CAS RN: 4574-04-3
M. Wt: 291.9 g/mol
InChI Key: CEYYIKYYFSTQRU-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of tetradecyltrimethylammonium carboxylates, closely related to TTAC, involves the quaternization of tetradecyldimethylamines with dimethyl carbonate, followed by reaction with different carboxylic acids. This process results in surfactants capable of significantly reducing the surface tension of water, showcasing their potential for various applications (Yan et al., 2013).

Molecular Structure Analysis

The molecular structure of TTAC and its complexes have been extensively studied. For example, the crystal and molecular structure of a 2:1 complex of tetradecyltrimethylammonium bromide with rac-1,1′-bi-2-naphthol was reported, revealing unique hydrogen bonding and molecular packing in the crystalline state, providing insights into the interactions and conformations of TTAC molecules in complex systems (Marfo-owusu et al., 2005).

Chemical Reactions and Properties

The chemical behavior of TTAC in various reactions, such as its role in micelle formation and interaction with other molecules, has been a subject of research. For instance, the interaction between TTAC and benzyldimethylhexadecylammonium chloride in aqueous/urea solution exhibits specific characteristics, including changes in critical micelle concentration and thermodynamic parameters indicative of spontaneous micelle formation and attractive interactions between components (Molla et al., 2017).

Physical Properties Analysis

The physical properties of TTAC, such as micellar behavior and thermodynamics in various solvents, have been examined. The effects of formamide on the micellization of TTAC were studied, revealing how solvent content influences micellar properties like critical micelle concentration and aggregation numbers. These findings are crucial for understanding the behavior of TTAC in different environments (Aguiar et al., 2002).

Chemical Properties Analysis

The chemical properties of TTAC, including its ability to form mixed micelles with other surfactants and its interaction with various ions and molecules, have been explored. Studies on mixed micelles of TTAC with other surfactants show how TTAC's chemical properties can be modulated by the presence of other ionic species, affecting critical micelle concentration and micellar structure. These interactions are crucial for applications requiring specific micellar properties and behaviors (Bakshi et al., 2004).

Scientific Research Applications

Application in Reproductive Toxicology

  • Scientific Field: Reproductive Toxicology
  • Summary of the Application: TTAC has been used in studies to investigate its reproductive toxicities. Specifically, it was used in a study on the nematode species Caenorhabditis elegans .
  • Methods of Application or Experimental Procedures: The study involved exposing Caenorhabditis elegans to TTAC over four consecutive generations (from F1 to F4). The effects of TTAC on total and initial reproduction were observed, which showed stimulation and inhibition that oscillated from F1 to F4 .
  • Results or Outcomes: The study found that TTAC significantly disturbed the levels of several proteins involved in reproduction, including spermatocyte protein 8 (SPE8), sperm transmembrane protein 9 (SPE9), vitellogenin (Vg), major sperm protein (MSP), and ephrin receptor protein tyrosine kinase (VAB-1). These disturbances indicated that TTAC impacted the reproductive processes via oocyte meiosis, gonadal support, and germline development .

Application as a Surfactant in Chromatography

  • Scientific Field: Analytical Chemistry
  • Summary of the Application: TTAC is used as a surfactant in chromatography . Chromatography is a technique used to separate mixtures of substances into their components. Surfactants like TTAC are often used in chromatography to modify the surface tension of the mobile phase, which can improve the separation of the components in the mixture .
  • Methods of Application or Experimental Procedures: In a typical chromatographic procedure, the mixture to be separated is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various components of the mixture travel at different speeds, causing them to separate. The addition of TTAC to the mobile phase can alter the interactions between the stationary phase, the mobile phase, and the components of the mixture, leading to improved separation .
  • Results or Outcomes: The use of TTAC as a surfactant in chromatography can lead to improved resolution of the components in the mixture, making it easier to identify and quantify them .

Application as a Biocide

  • Scientific Field: Microbiology
  • Summary of the Application: TTAC exhibits biocidal activity . Biocides are substances that can deter, render harmless, or exert a controlling effect on any harmful organism by chemical or biological means .
  • Methods of Application or Experimental Procedures: TTAC can be used in various settings where control of microbial growth is desired. This includes medical environments, water treatment systems, and personal care products . The exact method of application will depend on the specific context, but generally involves adding TTAC to the system at a concentration sufficient to inhibit microbial growth .
  • Results or Outcomes: The use of TTAC as a biocide can help to prevent the spread of harmful microorganisms, thereby reducing the risk of infection or contamination .

Safety And Hazards

Tetradecyltrimethylammonium chloride should be handled with care. It can cause skin and eye irritation . It is recommended to avoid dust formation, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Tetradecyltrimethylammonium chloride is an emerging pollutant, and its toxicities are gaining increasing attention . Future research could focus on its reproductive toxicities over generations , as well as its potential effects on resistance gene transfer .

properties

IUPAC Name

trimethyl(tetradecyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYYIKYYFSTQRU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-92-0 (Parent)
Record name Myristyltrimethylammonium chloride
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DSSTOX Substance ID

DTXSID9041289
Record name Myristyltrimethylammonium chloride
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Molecular Weight

291.9 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1)
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Product Name

Tetradecyltrimethylammonium chloride

CAS RN

4574-04-3
Record name Tetradecyltrimethylammonium chloride
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Record name Myristyltrimethylammonium chloride
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Record name Tetradecyltrimethylammonium chloride
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Record name 1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1)
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Record name Myristyltrimethylammonium chloride
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Record name Trimethyl(tetradecyl)ammonium chloride
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Record name TETRADONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
431
Citations
VR Shaikh, A Abdul, KJ Patil - The Journal of Chemical Thermodynamics, 2021 - Elsevier
… cmc of octyltrimethylammonium chloride and tetradecyltrimethylammonium chloride salts if … , the values of cmc for tetradecyltrimethylammonium chloride salt differs appreciably. Thus our …
Number of citations: 6 www.sciencedirect.com
SK Mehta, KK Bhasin, S Dham, ML Singla - Journal of colloid and interface …, 2008 - Elsevier
… present study is to study the encapsulation processes of cationic dodecyldimethylethylammonium bromide, dodecyltrimethylammonium chloride, tetradecyltrimethylammonium chloride (…
Number of citations: 51 www.sciencedirect.com
HW Hoyer, A Marmo - The Journal of Physical Chemistry, 1961 - ACS Publications
The electrophoretic mobilities of the decyl-, dodecyl-and tetradecyltrimethylammonium chloride micelles were studied at 25 as functions of their concentrations in aqueous solution. The …
Number of citations: 51 pubs.acs.org
K Matsuoka, A Yonekawa, M Ishii, C Honda… - Colloid and Polymer …, 2006 - Springer
Under the limiting conditions, light-scattering method was applied to determine the size and shape of fluorinated micellar structure in aqueous solution. The hydrodynamic radii (r h ) of …
Number of citations: 30 link.springer.com
Y Tian, J Yu, M Gu, Y Lian, X Ai… - The Journal of Physical …, 2016 - ACS Publications
… This work reports our application of this technique to dodecyltrimethylammonium chloride (DTAC) and tetradecyltrimethylammonium chloride (TTAC), in addition to CTAC. The …
Number of citations: 7 pubs.acs.org
E Iglesias - Langmuir, 2000 - ACS Publications
… Tetradecyltrimethylammonium chloride (TTACl) was prepared through the ion exchange of a solution of TTABr, using an Amberlite IRA-400(Cl) ion-exchange resin, followed by elution …
Number of citations: 19 pubs.acs.org
I Mori, T Matsuo, M Toyoda, Y Fujita, C Matoba… - Analytical …, 1995 - Taylor & Francis
… fluorophotometrtic determination of zirconium(IV) or gallium(III) with O-hydroxyhydroquinonephthalein(Qnph) was investigated in the presence of tetradecyltrimethylammonium chloride(…
Number of citations: 6 www.tandfonline.com
TM Perger, M Bešter-Rogač - Journal of colloid and interface science, 2007 - Elsevier
… work micellization of the model ionic surfactants decyltrimethylammonium chloride (DETAC), dodecyltrimethylammonium chloride (DTAC) and tetradecyltrimethylammonium chloride (…
Number of citations: 142 www.sciencedirect.com
J Zhang, R Ding, Z Yu - 2023 - researchsquare.com
… In the present study, reproductive toxicities of two QACs, ie, tetradecyltrimethylammonium chloride (TTAC) and tetradecyltrimethylammonium bromide (TTAB) were studied on …
Number of citations: 2 www.researchsquare.com
S Motomizu, M Oshima, Y Gao, S Ishihara, K Uemura - Analyst, 1992 - pubs.rsc.org
A photometric titration method for anionic surfactants with tetrabromophenolphthalein ethyl ester (TBPE) as indicator was examined. In the presence of a non-ionic surfactant (Triton X-…
Number of citations: 14 pubs.rsc.org

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